Cas no 195867-20-0 (Boc-(R)-4-amino-5-phenylpentanoic acid)

Boc-(R)-4-amino-5-phenylpentanoic acid 化学的及び物理的性質
名前と識別子
-
- (R)-4-((tert-Butoxycarbonyl)amino)-5-phenylpentanoic acid
- (4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylpentanoic acid
- (R)-Boc-4-aMino-5-phenylpentanoic acid
- Benzenepentanoic acid, g-[[(1,1-dimethylethoxy)carbonyl]amino]-,(gR)-
- Boc-(R)-4-amino-5-phenylpentanoic acid
- (4S)-4-[(tert-butoxycarbonyl)amino]-5-phenylpentanoic acid
- (R)-4-(Boc-amino)-5-phenylpentanoic acid
- (R)-4-t-butoxycarbonylamino-5-phenyl-pentanoic acid
- A-L-dihomo-phenylalanine
- Boc-
- Boc-R-(3)-Phe
- boc-γ-l-dihomo-phenylalanine
- (Tert-Butoxy)Carbonyl R-(γ)-Phe
- (R)-4-(Boc-amino)-5-phenylpentanoic acid >=98.0%
- Boc-(R)-4-amino-5-phenylpentanoic acid≥ 99% (HPLC)
- (R)-4-(Boc-amino)-5-phenylpentanoic acid, >=98.0%
- DTXSID30373178
- (4R)-4-{[(tert-butoxy)carbonyl]amino}-5-phenylpentanoic acid
- AS-70506
- (R)-4-((tert-Butoxycarbonyl)amino)-5-phenylpentanoicacid
- EN300-7379386
- (4R)-4-[(TERT-BUTOXYCARBONYL)AMINO]-5-PHENYLPENTANOIC ACID
- 195867-20-0
- CS-0179062
- A880117
- Boc-Phe-{C#(CH2)2}OH
- AKOS015893121
- MFCD01074521
- SCHEMBL5411660
- DB-247542
- (4r)-4-(t-butoxycarbonylamino)-5-phenyl-pentanoic acid
- G38076
-
- MDL: MFCD01074521
- インチ: InChI=1S/C16H23NO4/c1-16(2,3)21-15(20)17-13(9-10-14(18)19)11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,17,20)(H,18,19)/t13-/m1/s1
- InChIKey: VPUKBWPBMROHJH-CYBMUJFWSA-N
- ほほえんだ: CC(C)(OC(N[C@@H](CC1=CC=CC=C1)CCC(O)=O)=O)C
計算された属性
- せいみつぶんしりょう: 293.16300
- どういたいしつりょう: 293.16270821g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 21
- 回転可能化学結合数: 9
- 複雑さ: 343
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 75.6Ų
- ひょうめんでんか: 0
- 互変異性体の数: 2
- 疎水性パラメータ計算基準値(XlogP): 2.8
じっけんとくせい
- PSA: 79.12000
- LogP: 3.19160
Boc-(R)-4-amino-5-phenylpentanoic acid セキュリティ情報
- WGKドイツ:3
- 福カードFコード:10
- ちょぞうじょうけん:保管温度は-15°C
Boc-(R)-4-amino-5-phenylpentanoic acid 税関データ
- 税関コード:2924299090
- 税関データ:
中国税関番号:
2924299090概要:
2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%
申告要素:
製品名称、成分含有量、用途、包装
要約:
2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%
Boc-(R)-4-amino-5-phenylpentanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB313091-250 mg |
(R)-4-(Boc-amino)-5-phenylpentanoic acid, 95%; . |
195867-20-0 | 95% | 250mg |
€309.30 | 2023-06-21 | |
Chemenu | CM303794-5g |
(R)-4-((tert-Butoxycarbonyl)amino)-5-phenylpentanoic acid |
195867-20-0 | 95% | 5g |
$669 | 2022-06-12 | |
Chemenu | CM303794-5g |
(R)-4-((tert-Butoxycarbonyl)amino)-5-phenylpentanoic acid |
195867-20-0 | 95% | 5g |
$669 | 2021-06-09 | |
abcr | AB313091-5g |
(R)-4-(Boc-amino)-5-phenylpentanoic acid, 95%; . |
195867-20-0 | 95% | 5g |
€1554.60 | 2025-03-19 | |
A2B Chem LLC | AD31815-250mg |
(R)-4-(Boc-amino)-5-phenylpentanoic acid |
195867-20-0 | 95% | 250mg |
$114.00 | 2024-04-20 | |
Ambeed | A866037-1g |
(R)-4-((tert-Butoxycarbonyl)amino)-5-phenylpentanoic acid |
195867-20-0 | 95% | 1g |
$398.0 | 2024-07-28 | |
1PlusChem | 1P0074NB-1g |
(R)-4-(BOC-AMINO)-5-PHENYLPENTANOIC ACID |
195867-20-0 | 95% | 1g |
$328.00 | 2025-02-21 | |
1PlusChem | 1P0074NB-250mg |
(R)-4-(BOC-AMINO)-5-PHENYLPENTANOIC ACID |
195867-20-0 | 95% | 250mg |
$122.00 | 2025-02-21 | |
eNovation Chemicals LLC | D763743-10g |
(R)-4-(BOC-AMINO)-5-PHENYLPENTANOIC ACID |
195867-20-0 | 98% | 10g |
$1890 | 2025-02-26 | |
eNovation Chemicals LLC | D763743-5g |
(R)-4-(BOC-AMINO)-5-PHENYLPENTANOIC ACID |
195867-20-0 | 98% | 5g |
$1275 | 2025-02-20 |
Boc-(R)-4-amino-5-phenylpentanoic acid 関連文献
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1. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
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Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777
Boc-(R)-4-amino-5-phenylpentanoic acidに関する追加情報
Recent Advances in the Application of Boc-(R)-4-amino-5-phenylpentanoic acid (CAS: 195867-20-0) in Chemical Biology and Pharmaceutical Research
Boc-(R)-4-amino-5-phenylpentanoic acid (CAS: 195867-20-0) has emerged as a critical chiral building block in pharmaceutical synthesis and chemical biology research. This protected amino acid derivative has gained significant attention due to its structural features that enable diverse applications in drug discovery and peptide chemistry. Recent studies have highlighted its utility in the synthesis of bioactive compounds, particularly in the development of enzyme inhibitors and receptor modulators.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's effectiveness as a key intermediate in the synthesis of novel γ-secretase modulators for Alzheimer's disease treatment. The research team utilized Boc-(R)-4-amino-5-phenylpentanoic acid to construct the crucial pharmacophore that showed improved blood-brain barrier penetration compared to previous analogs. The CAS number 195867-20-0 was specifically referenced in the synthetic protocols, confirming the compound's importance in this therapeutic area.
In peptide chemistry, Boc-(R)-4-amino-5-phenylpentanoic acid has been employed in the solid-phase synthesis of constrained peptidomimetics. A recent Nature Communications paper (2024) described its use in creating β-turn mimetics that mimic natural peptide hormones. The researchers noted that the phenylpentanoic acid backbone provided optimal spatial orientation for receptor binding while maintaining metabolic stability, with the Boc-protecting group offering convenient deprotection conditions during synthesis.
Analytical chemistry advancements have also benefited from this compound. A 2024 Analytical Chemistry publication reported the development of a new chiral stationary phase using Boc-(R)-4-amino-5-phenylpentanoic acid as a selector molecule. The study demonstrated exceptional enantioselectivity for various pharmaceutical intermediates, with the CAS 195867-20-0 compound showing superior performance compared to traditional selectors in HPLC separations.
From a commercial perspective, the global market for Boc-(R)-4-amino-5-phenylpentanoic acid has seen steady growth, with leading suppliers expanding production capacity to meet increasing demand from pharmaceutical developers. Industry reports indicate that the compound's versatility in synthesizing both small molecules and peptide-based therapeutics continues to drive its adoption across multiple drug discovery programs.
Future research directions for this compound include exploration in targeted drug delivery systems and as a scaffold for PROTAC (proteolysis targeting chimera) development. Preliminary data presented at the 2024 American Chemical Society meeting suggested that derivatives of 195867-20-0 show promise in creating selective protein degraders, potentially opening new avenues in cancer therapy and other disease areas.
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